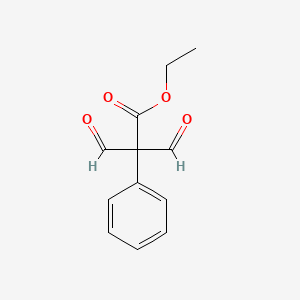

Ethyl 2-formyl-3-oxo-2-phenylpropanoate

Description

Properties

CAS No. |

5468-86-0 |

|---|---|

Molecular Formula |

C12H12O4 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

ethyl 2-formyl-3-oxo-2-phenylpropanoate |

InChI |

InChI=1S/C12H12O4/c1-2-16-11(15)12(8-13,9-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

InChI Key |

BKEYDPIYDDXNQY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C=O)(C=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 2-formyl-3-oxo-2-phenylpropanoate with structurally related β-keto esters, focusing on substituent effects, physical properties, and applications.

Structural Analogs with Halogen Substituents

- Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (): Formula: C₁₁H₁₁FO₃ Substituents: Fluoro at position 2, phenyl at position 3. Molecular Weight: 210.2 g/mol. This analog is used in research and production at various scales .

- Ethyl 2-chloro-3-oxopropanoate (): Formula: C₅H₇ClO₃. Substituents: Chloro at position 2. Key Differences: Lacks the phenyl group, reducing aromatic conjugation. The chloro group is a stronger leaving group than formyl, favoring elimination or substitution reactions. Applications include synthetic intermediates for agrochemicals .

Phenyl-Containing Analogs

- Ethyl 3-oxo-2-phenylpropanoate (): Formula: C₁₁H₁₂O₃. Substituents: Phenyl at position 2, ketone at position 3. Key Differences: Absence of the formyl group reduces electrophilicity at position 2, limiting its utility in condensation reactions. This compound serves as a precursor in multicomponent reactions .

- Ethyl 2-oxo-3,3-diphenylpropanoate (): Formula: C₁₇H₁₆O₃. Substituents: Two phenyl groups at position 3. Molecular Weight: 268.3 g/mol. This compound is classified under β-keto esters with research-grade specifications .

Heteroatom-Substituted Analogs

- Ethyl 3-oxo-2-phenylsulfanylpropanoate (): Formula: C₁₁H₁₂O₃S. Substituents: Sulfanyl (S-) group at position 2. Molecular Weight: 224.27 g/mol. Key Differences: The sulfanyl group introduces sulfur’s nucleophilic character, enabling thiol-ene click chemistry or metal coordination, distinct from the formyl group’s electrophilic nature .

- Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate (): Formula: C₁₉H₂₁NO₃. Substituents: Amino group at position 3. Molecular Weight: 311.15 g/mol. Melting Point: 82–84°C. Key Differences: The amino group enables hydrogen bonding and participation in Schiff base formation.

Comparative Data Table

Key Findings and Implications

- Substituent Effects: The formyl group in the target compound enhances electrophilicity, favoring condensations (e.g., Knoevenagel reactions), while halogen substituents (F, Cl) improve stability or reactivity in substitutions.

- Applications : Structural analogs are utilized in pharmaceuticals (), agrochemicals (), and coordination chemistry (), suggesting broad utility for the target compound in similar domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.